Acide 2,2-diméthyl-3-(nitrooxy)propanoïque

Vue d'ensemble

Description

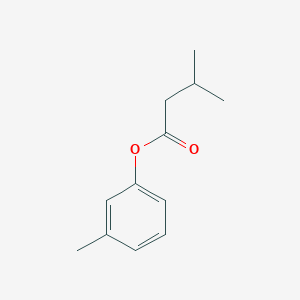

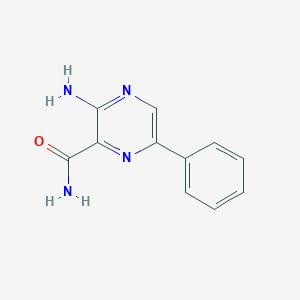

2,2-Dimethyl-3-(nitrooxy)propanoic acid is a chemical compound with the molecular formula C5H9NO5 . It has an average mass of 163.129 Da and a monoisotopic mass of 163.048065 Da .

Physical and Chemical Properties Analysis

2,2-Dimethyl-3-(nitrooxy)propanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 267.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 115.6±22.6 °C . The compound has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 124.9±3.0 cm3 .Applications De Recherche Scientifique

Atténuation du méthane chez les animaux d'élevage ruminants

L'acide 2,2-diméthyl-3-(nitrooxy)propanoïque (DNP) a été étudié pour son potentiel à réduire les émissions de méthane provenant des animaux d'élevage ruminants pendant la digestion. Le méthane est un gaz à effet de serre puissant, et sa réduction est cruciale pour la durabilité environnementale. Le DNP, en tant que composé nitrooxy, peut servir de produit chimique antimethanogène, modifiant le processus de fermentation microbienne dans le rumen pour diminuer la production de méthane .

Propriétés antimicrobiennes

Le groupe nitrooxy du composé peut conférer des propriétés antimicrobiennes, ce qui en fait un candidat pour la conservation des aliments ou comme additif aux médicaments vétérinaires pour contrôler les populations microbiennes chez le bétail .

Recherche pharmaceutique

La structure unique du DNP pourrait en faire un sujet d'intérêt dans la recherche pharmaceutique, en particulier dans la conception de nouvelles molécules médicamenteuses ou comme précurseur en chimie synthétique .

Chimie agricole

En agriculture, le DNP pourrait être exploré pour son potentiel en tant que régulateur de croissance des plantes ou comme partie d'une formulation pour protéger les cultures des ravageurs ou des maladies en raison de ses effets antimicrobiens possibles .

Applications industrielles

Les propriétés du composé pourraient être utiles dans les processus industriels qui nécessitent des acides organiques avec des groupes fonctionnels spécifiques pour la synthèse ou comme catalyseurs .

Sciences de l'environnement

La capacité du DNP à affecter la production de méthane suggère qu'il pourrait avoir des applications plus larges dans les sciences de l'environnement, comme dans la gestion des déchets ou les systèmes de production d'énergie où le contrôle du méthane est souhaitable .

Mécanisme D'action

Mode of Action

It is known that nitrooxy compounds can interact with their targets to cause significant changes .

Biochemical Pathways

It has been suggested that nitrooxy compounds can affect rumen methanogenesis and metabolic profiles .

Result of Action

It has been suggested that nitrooxy compounds can substantially decrease total gas production, methane production, and the acetate:propionate ratio, while increasing hydrogen production .

Action Environment

It is known that the overall molecular structure of nitrooxy compounds could affect their action .

Orientations Futures

In the future, more research could be conducted to explore the potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in mitigating rumen methane production and its effects on the methanogenic community . Further investigations could also be conducted to determine the effects of this compound on other aspects of rumen fermentation .

Analyse Biochimique

Biochemical Properties

2,2-Dimethyl-3-(nitrooxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methanogenic enzymes, where it acts as an inhibitor. This compound has been shown to decrease methane production in rumen methanogenesis by inhibiting the growth of methanogens without affecting the abundance of bacteria, anaerobic fungi, or protozoa . The nature of these interactions involves the nitrooxy functional group, which is crucial for its inhibitory activity.

Cellular Effects

2,2-Dimethyl-3-(nitrooxy)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to reduce the acetate:propionate ratio while increasing hydrogen production in rumen fermentation . This indicates its potential impact on metabolic pathways and energy production within cells.

Molecular Mechanism

The molecular mechanism of 2,2-Dimethyl-3-(nitrooxy)propanoic acid involves its interaction with methanogenic enzymes. The compound binds to these enzymes, inhibiting their activity and thereby reducing methane production . This inhibition is primarily due to the presence of the nitrooxy functional group, which interferes with the enzyme’s active site. Additionally, this compound may also affect gene expression related to methanogenesis, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-(nitrooxy)propanoic acid have been observed to change over time. The compound is relatively stable, but its inhibitory effects on methanogenesis can vary depending on the duration of exposure. Long-term studies have shown that while the compound remains effective in reducing methane production, its impact on other microbial populations may diminish over time . This suggests that the compound’s stability and degradation play a role in its long-term efficacy.

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-(nitrooxy)propanoic acid vary with different dosages in animal models. At low doses, the compound effectively reduces methane production without causing adverse effects. At higher doses, it may lead to toxic effects and negatively impact animal health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired inhibitory effects on methanogenesis without causing harm.

Metabolic Pathways

2,2-Dimethyl-3-(nitrooxy)propanoic acid is involved in metabolic pathways related to methane production. It interacts with enzymes such as methyl-coenzyme M reductase, which is crucial for the final step of methane biosynthesis . By inhibiting this enzyme, the compound disrupts the metabolic flux, leading to a reduction in methane production. Additionally, it may also affect other metabolic pathways by altering the levels of key metabolites.

Transport and Distribution

Within cells and tissues, 2,2-Dimethyl-3-(nitrooxy)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches the appropriate sites to exert its inhibitory effects .

Propriétés

IUPAC Name |

2,2-dimethyl-3-nitrooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOADQMBSEJVBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437971 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130432-36-9 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)

![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)